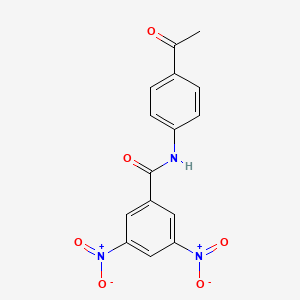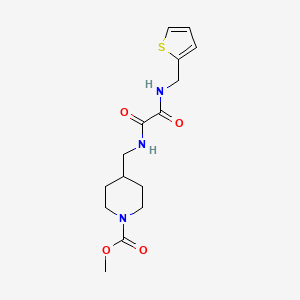![molecular formula C15H10ClF2N3O2S B2843644 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1207003-03-9](/img/structure/B2843644.png)
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a chloro group (-Cl), a benzo[d]thiazol-2-yl group, and a difluorophenyl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazol-2-yl and phenyl groups) suggests that the compound may have a planar structure. The electronegative atoms (oxygen in the methoxy group, fluorine in the difluorophenyl group, and chlorine) could create regions of partial negative charge, making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions that replace the -OCH3 with another group. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Structural Analysis
- Novel urea derivatives, including structures similar to the compound , have been synthesized and analyzed for their structural properties. These compounds have shown promising antitumor activities, indicating potential applications in cancer research and treatment (Ling et al., 2008).
Insecticidal Properties
- Urea derivatives have been identified as a new class of insecticides with a unique mode of action. These compounds, which include structures similar to the specified urea compound, have demonstrated effectiveness in controlling various insect species, suggesting their utility in pest control and agricultural applications (Mulder & Gijswijt, 1973).
Pharmaceutical Research
- Research into thiazole derivatives containing urea groups has revealed that these compounds exhibit inhibitory activities against certain enzymes, suggesting potential applications in pharmaceutical research, particularly in the development of treatments for neurodegenerative disorders (Kurt et al., 2015).
Antioxidant Activity
- Studies have shown that thiazole analogues possessing urea functionality exhibit significant antioxidant properties. This finding opens avenues for further exploration in the development of antioxidant agents, which could have implications in various health-related fields (Reddy et al., 2015).
Pesticide Development
- The crystal structure analysis of benzoylurea pesticides, which include similar urea compounds, provides insights into their chemical behavior and interactions. This knowledge is crucial for the development of more effective and environmentally friendly pesticides (Jeon et al., 2014).
Biochemical Research
- Urea derivatives have been found to inhibit chitin synthesis in insects, offering a biochemical approach to controlling pest populations. This research contributes to a better understanding of biopesticides and their potential use in integrated pest management (Deul et al., 1978).
Future Directions
properties
IUPAC Name |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2S/c1-23-10-6-5-7(16)13-12(10)20-15(24-13)21-14(22)19-11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXUIZFMJZTHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

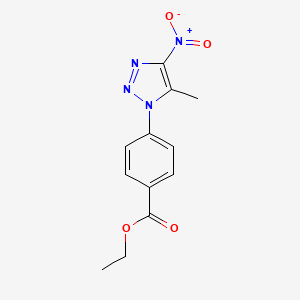
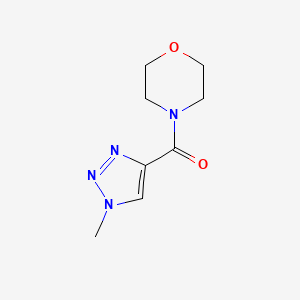
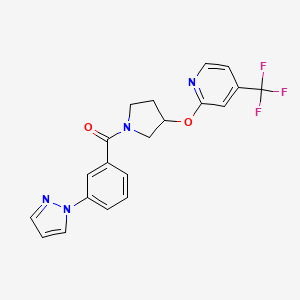
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
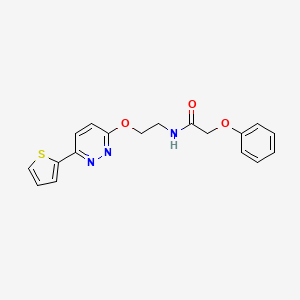
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)
